2-Desoxy-4-epi-pulchellin
Overview
Description
2-Desoxy-4-epi-pulchellin (PCL) is a sesquiterpene-lactone, which naturally occurs in many traditional Chinese medicinal plants . It has antitumor and anti-inflammatory activities . It is a natural product found in Carpesium abrotanoides, Carpesium faberi, and Inula anatolica .
Synthesis Analysis
A series of 13-amino derivatives of PCL were synthesized through Michael addition reaction . It has been used in clinical trials to treat colorectal carcinoma and cancer .Molecular Structure Analysis
The molecular formula of 2-Desoxy-4-epi-pulchellin is C15H22O3 . The molecular weight is 250.33 g/mol . The IUPAC name is (3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one .Chemical Reactions Analysis
The 13-amino derivatives of PCL were synthesized through Michael addition reaction .Physical And Chemical Properties Analysis
The molecular weight of 2-Desoxy-4-epi-pulchellin is 250.33 g/mol . The exact mass is 250.15689456 g/mol . The monoisotopic mass is also 250.15689456 g/mol .Scientific Research Applications
Application 1: Inhibition of STAT3 Signaling and Cancer Cell Growth
- Summary of the Application : 2-Desoxy-4-epi-pulchellin, specifically a derivative known as P-13, has been found to inhibit STAT3 signaling and cancer cell growth . This application is particularly relevant in the context of cancer treatment.
- Methods of Application : The compound P-13 was found to inhibit IL-6-induced, as well as constitutive, STAT3 activation in a dose and time-dependent manner . In vitro kinase activity analyses demonstrated that P-13 directly inhibited JAK2 kinase activity .
- Results or Outcomes : P-13 inhibited growth and induced death of many cancer cell lines, particularly those expressing constitutively activated STAT3 . It also inhibited in vivo growth of human cancer cell xenografts .
Application 2: Induction of G2/M Arrest and Death of Colon Cancer Cells
- Summary of the Application : Synthetic derivatives of 2-Desoxy-4-epi-pulchellin have been found to inhibit STAT3 signaling and induce G2/M arrest and death of colon cancer cells .
- Methods of Application : A series of 13-amino derivatives of 2-Desoxy-4-epi-pulchellin were synthesized through Michael addition reaction . The inhibition of IL-6-induced STAT3 signaling pathway and in vitro cytotoxicity of these compounds were evaluated .
- Results or Outcomes : The methyl hydroxyethylamine derivatives showed higher potency than 2-Desoxy-4-epi-pulchellin, which could induce significant mitotic arrest via G2/M arrest in HCT116 cancer cells .
Future Directions
properties
IUPAC Name |
(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPADYWRUULRBD-MBICNOSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desoxy-4-epi-pulchellin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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